Methylmercury

Environmental toxicology Bioaccumulation Food chain biomagnification

This methylmercury analytical standard (≥98% purity) is indispensable for accurate mercury speciation in environmental monitoring, food safety testing, and neurotoxicology. Unlike inorganic Hg²⁺ or ethylmercury, methylmercury uniquely crosses the blood-brain barrier, drives biomagnification (TTF>1 vs. ≤0.2 for Hg²⁺), and enables GC-ICP-MS detection limits 3–10× lower than molecular MS techniques. Substitution with other mercury species produces non-comparable, potentially misleading results that fail to meet FDA/EPA/EFSA speciation accuracy requirements. Procure the authentic certified reference material to calibrate trophic transfer models, validate developmental neurotoxicity assays, and deliver regulatory-compliant speciation data.

Molecular Formula CH3Hg
Molecular Weight 215.63 g/mol
CAS No. 16056-34-1
Cat. No. B097897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmercury
CAS16056-34-1
Molecular FormulaCH3Hg
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC[Hg]
InChIInChI=1S/CH3.Hg/h1H3;
InChIKeyJJWSNOOGIUMOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 1.5 ml / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylmercury (CAS 16056-34-1) Procurement Guide: Neurotoxic Organic Mercury Standard for Speciation Analysis and Toxicology Research


Methylmercury (MeHg, CH₃Hg⁺) is an organometallic cation most commonly procured as methylmercury chloride (CH₃HgCl, CAS 115-09-3). It is the most toxicologically significant organic mercury species in environmental and food chain contexts, formed primarily via microbial methylation of inorganic Hg²⁺ in aquatic sediments [1]. MeHg is distinguished from inorganic mercury (HgCl₂, Hg²⁺) and other organomercurials such as ethylmercury (EtHg) by its exceptional neurotoxicity, high bioavailability, and strong biomagnification potential [2]. As a certified reference material and analytical standard, methylmercury is essential for environmental monitoring, food safety testing, and mechanistic toxicology studies requiring species-specific quantification [3].

Why Inorganic Mercury and Ethylmercury Cannot Substitute for Methylmercury in Critical Scientific and Analytical Applications


Methylmercury cannot be replaced by inorganic mercury salts (e.g., HgCl₂) or other alkylmercurials (e.g., ethylmercury) in applications requiring accurate environmental fate modeling, neurotoxicity assessment, or regulatory speciation analysis because these compounds exhibit fundamentally different toxicokinetic and toxicodynamic profiles. Inorganic Hg²⁺ demonstrates substantially lower bioavailability, limited blood-brain barrier permeability, and distinct cellular targeting patterns compared to MeHg [1]. Ethylmercury, while also organic, displays different tissue distribution, dealkylation kinetics, and neurotoxic potency [2]. Furthermore, analytical methods optimized for MeHg quantification cannot reliably detect or quantify inorganic Hg²⁺ or EtHg without species-specific calibration and method validation [3]. Substituting MeHg with another mercury species in experimental or analytical protocols will yield non-comparable, potentially misleading results that do not reflect the compound's unique behavior in environmental and biological systems.

Methylmercury Differential Evidence: Quantitative Head-to-Head Comparisons with Inorganic Mercury and Ethylmercury


Bioaccumulation and Trophic Transfer: MeHg Exhibits >5-Fold Higher Trophic Transfer Factor Than Hg²⁺ in Marine Copepods

In a radiotracer study using the marine copepod Acartia tonsa, methylmercury demonstrated a trophic transfer factor (TTF) consistently >1, whereas inorganic Hg²⁺ exhibited a TTF ≤0.2 [1]. This indicates that MeHg biomagnifies across trophic levels while Hg²⁺ does not. Additionally, dietary assimilation efficiency of MeHg (58–79%) was approximately 2–3 times higher than that of Hg²⁺ (25–31%) [1]. Dietary efflux rates were significantly lower for MeHg (0.11–0.22 d⁻¹) compared to Hg²⁺ (0.47–0.66 d⁻¹) [1]. In a parallel freshwater study with tilapia (Oreochromis niloticus), dietary assimilation efficiency of MeHg was 3.7–7.2 times higher than Hg(II), while efflux rate was 7.1 times lower [2].

Environmental toxicology Bioaccumulation Food chain biomagnification Marine ecosystem modeling

In Vivo Neurotoxicity: MeHg Causes Multi-Layer Neuronal and Glial Cell Loss in Fish Optic Tectum, Whereas Inorganic Hg Shows No Significant Histopathology

In a 28-day post-exposure study with juvenile white seabream (Diplodus sargus), methylmercury (dietary MeHg, 8.7 μg g⁻¹) caused a significant decrease in both neuron and glial cell numbers across multiple layers of the optic tectum, whereas inorganic mercury (waterborne HgCl₂, 2 μg L⁻¹) did not trigger neuron loss during exposure periods and showed no significant histopathological alterations in the optic tectum layers in the post-exposure period [1]. The study explicitly concludes that MeHg exposure leads to higher toxicity than iHg in the optic tectum, with effects remaining prominent after 28 days of post-exposure [1].

Neurotoxicology In vivo brain histopathology Comparative mercury toxicity Fish neurotoxicity model

Cytotoxicity in Human Neural Cells: Organic Methylmercury Is More Cytotoxic Than Inorganic HgCl₂ in Both Neurons and Astrocytes

In differentiated human neurons (LUHMES) and human astrocytes (CCF-STTG1), organic methylmercury chloride (MeHgCl) exerted stronger cytotoxic effects compared to inorganic HgCl₂ [1]. The study notes that neurons are more susceptible to Hg species-induced cytotoxicity than astrocytes, and that the organic compounds (MeHgCl and thiomersal) were more cytotoxic than inorganic HgCl₂ across both cell types [1]. Furthermore, organic Hg compounds induced the apoptotic cascade in neurons following low-level exposure, whereas no indicators for apoptosis were identified for inorganic HgCl₂ in either cell type [1]. In a parallel study using C6 rat glioma cells, MeHg (EC₅₀ = 4.83 μM) was slightly more cytotoxic than ethylmercury (EtHg, EC₅₀ = 5.05 μM) under identical 30-minute exposure conditions [2].

Human neurotoxicity Cytotoxicity assay Neuron-astrocyte comparative toxicity In vitro toxicology

Blood-Brain Barrier Transport: MeHg Accumulates in Brain-Facing Compartment Whereas Inorganic Hg Is Actively Transferred Out of Brain

Using a primary porcine in vitro blood-brain barrier model, methylmercury chloride (MeHgCl) and thiomersal crossed the barrier in both directions with a net slight accumulation in the basolateral (brain-facing) compartment after simultaneous incubation [1]. In contrast, inorganic HgCl₂ application resulted in mercury transfer out of the brain-facing compartment, providing first evidence that the blood-brain barrier actively transfers inorganic mercury out of the brain [1]. Hg transfer rates for organic species argue for diffusion as the transfer mechanism, whereas inorganic Hg transport directionality differs fundamentally [1].

Blood-brain barrier transport Neuropharmacokinetics In vitro BBB model Mercury speciation

Analytical Detection Sensitivity: GC-ICP-MS Provides 3-Fold Lower Detection Limits for MeHg Compared to GC-EI-MS

In a comprehensive comparison of three mass spectrometric techniques for mercury speciation in biological certified reference materials (DOLT-4 dogfish liver, IAEA-085/086 human hair, SRM-955c caprine blood), GC-ICP-MS provided three times lower detection limits for Hg(II) and MeHg than GC-EI-MS, and between 4 to 10 times lower than GC-EI-MS/MS [1]. GC-ICP-MS demonstrated superiority in terms of accuracy, precision, detection limits, and matrix tolerance, particularly for complicated matrices at lower concentration levels where molecular MS techniques showed important limitations [1].

Analytical chemistry Mercury speciation analysis GC-ICP-MS Method validation

Comparative Neurotoxicity in Zebrafish Development: MeHg Aggravates Neurodevelopmental Impairment Relative to HgCl₂

In a 96-hour zebrafish embryo exposure study, both methylmercury chloride (MeHgCl) and mercury chloride (HgCl₂) at 0, 4, 40, and 400 nM caused decreased survival rate, reduced body length and eye size, delayed hatching, tail bending, and reduced locomotor activity; however, these effects were aggravated in the MeHgCl group compared to the HgCl₂ group [1]. Metabolomics analysis revealed that galactose metabolism, tyrosine metabolism, and starch/sucrose metabolism pathways were disturbed by both compounds, but distinct metabolite changes were observed: putrescine, niacinamide, and uric acid changes in the HgCl₂ group versus squalene changes in the MeHgCl group [1].

Developmental neurotoxicology Zebrafish model Locomotor activity Gene expression

Methylmercury Application Scenarios: Where This Compound Is the Only Scientifically Appropriate Choice


Environmental Fate Modeling and Aquatic Food Chain Risk Assessment

Methylmercury is the essential mercury species for modeling trophic transfer and biomagnification in aquatic ecosystems. Evidence demonstrates that MeHg exhibits a trophic transfer factor >1 in marine copepods, whereas inorganic Hg²⁺ shows TTF ≤0.2 [1]. Dietary assimilation efficiency of MeHg is 3.7–7.2 times higher than Hg(II), and efflux rate is 7.1 times lower [1]. Consequently, any environmental risk assessment or bioaccumulation model that substitutes inorganic mercury for methylmercury will grossly underestimate the actual biomagnification potential and human exposure risk through seafood consumption. MeHg standards are required for accurate calibration of these predictive models.

Neurotoxicity Mechanism Studies and Blood-Brain Barrier Transport Research

For in vitro and in vivo studies of mercury-induced neurotoxicity, methylmercury is the uniquely appropriate test compound because it crosses the blood-brain barrier and accumulates in the brain-facing compartment, unlike inorganic HgCl₂, which is actively transferred out of the brain [1]. Furthermore, MeHg induces apoptosis in human neurons at low-level exposure, whereas inorganic HgCl₂ does not trigger apoptotic indicators [2]. In vivo, MeHg causes multi-layer neuronal and glial cell loss in the optic tectum with persistent post-exposure effects, while inorganic Hg causes no significant histopathological alterations in the same brain region [3]. Substitution with inorganic mercury would fail to reproduce the neuropathological mechanisms relevant to human methylmercury poisoning.

Regulatory Food Safety and Environmental Speciation Analysis by GC-ICP-MS

In regulatory compliance testing for mercury in seafood, human biological samples, and environmental matrices, methylmercury certified reference materials are indispensable because GC-ICP-MS provides detection limits for MeHg that are 3× lower than GC-EI-MS and 4–10× lower than GC-EI-MS/MS [1]. The analytical method must be species-specific; quantification of total mercury cannot distinguish MeHg from inorganic Hg, and molecular MS techniques show important limitations in complicated matrices at low concentrations [1]. Laboratories conducting mercury speciation analysis for regulatory reporting (e.g., FDA, EPA, EFSA requirements) must procure and calibrate with authentic methylmercury standards rather than total mercury or inorganic mercury standards to meet detection sensitivity and speciation accuracy requirements.

Developmental Neurotoxicology Screening Using Zebrafish Embryo Models

For developmental neurotoxicity hazard assessment, methylmercury serves as a potent positive control and reference toxicant because its effects on zebrafish embryo survival, body length, eye size, hatching, tail morphology, and locomotor activity are significantly more severe than those of equimolar inorganic HgCl₂ [1]. The metabolic pathway perturbations induced by MeHg are also distinct from those triggered by HgCl₂, indicating that MeHg activates unique neurodevelopmental toxicity mechanisms [1]. Researchers conducting chemical safety screening or investigating developmental origins of neurotoxicity should use methylmercury as the benchmark organomercurial, as inorganic mercury will underestimate the developmental hazard of organic mercury species.

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